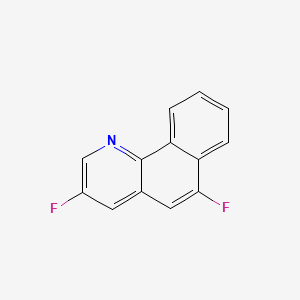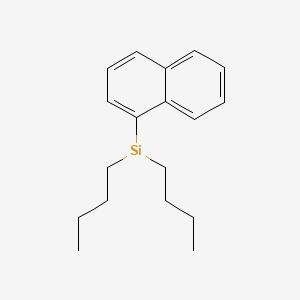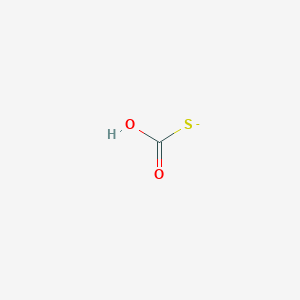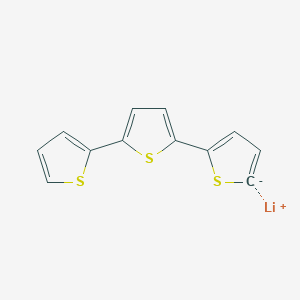![molecular formula C20H20N2O4S B12552310 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide CAS No. 185300-62-3](/img/structure/B12552310.png)
3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and a pyridinyl-phenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,4-dimethoxybenzene with sulfonyl chloride to form the corresponding sulfonyl derivative. This intermediate is then reacted with a pyridinyl-phenyl compound under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the sulfonamide group may produce corresponding amines .
科学研究应用
3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy groups and pyridinyl-phenyl moiety may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzene-1-sulfonamide: Lacks the pyridinyl-phenyl moiety.
N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide: Lacks the methoxy groups.
3,4-Dimethoxy-N-{[2-(pyridin-2-yl)phenyl]methyl}benzene-1-sulfonamide: Has a different position of the pyridinyl group.
Uniqueness
The uniqueness of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide lies in its combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of both methoxy groups and a pyridinyl-phenyl moiety allows for versatile chemical reactivity and specific interactions with biological targets .
属性
CAS 编号 |
185300-62-3 |
|---|---|
分子式 |
C20H20N2O4S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[(2-pyridin-3-ylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O4S/c1-25-19-10-9-17(12-20(19)26-2)27(23,24)22-14-16-6-3-4-8-18(16)15-7-5-11-21-13-15/h3-13,22H,14H2,1-2H3 |
InChI 键 |
RBOHPKZIPZWGPR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CN=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide](/img/structure/B12552233.png)
![Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide](/img/structure/B12552240.png)
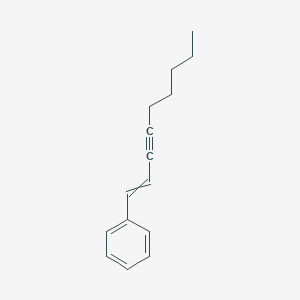
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)
![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
